1-(4-Fluoro-2-nitrophenyl)ethan-1-amine
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9FN2O2 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-nitrophenyl)ethan-1-amine typically involves the nitration of 4-fluoroacetophenone followed by reductive amination. The nitration process introduces the nitro group to the phenyl ring, and the subsequent reductive amination converts the ketone group to an amine. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as sodium borohydride for the amination step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-(4-Amino-2-fluorophenyl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(4-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
1-(4-Nitrophenyl)ethan-1-amine: Lacks the fluoro group.
4-Fluoro-2-nitroaniline: Similar but with an aniline moiety instead of ethanamine.
Uniqueness
1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is unique due to the combination of fluoro and nitro groups on the phenyl ring, along with the ethanamine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3 |
InChI Key |
BAGOOCKJXFEZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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